An In-Depth Technical Guide to the Synthesis and Characterization of 3-Imidazol-1-yl-2-methyl-chroman-4-one
An In-Depth Technical Guide to the Synthesis and Characterization of 3-Imidazol-1-yl-2-methyl-chroman-4-one
This guide provides a comprehensive technical overview for the synthesis and characterization of the novel heterocyclic compound, 3-Imidazol-1-yl-2-methyl-chroman-4-one. This molecule is of significant interest to researchers in medicinal chemistry and drug development due to the established biological activities of the chroman-4-one scaffold.[1][2] The chroman-4-one ring system is a privileged structure, known to be a core component of various naturally occurring and synthetic compounds with a wide range of biological activities, including antimicrobial and anticancer properties.[1][2] The incorporation of an imidazole moiety at the 3-position is anticipated to modulate the biological activity of the parent chroman-4-one, making this a compound of interest for further investigation.
This document will detail a proposed synthetic route, provide step-by-step experimental protocols, and outline a comprehensive characterization strategy for 3-Imidazol-1-yl-2-methyl-chroman-4-one.
Synthetic Strategy: A Multi-Step Approach
A direct, one-pot synthesis of 3-Imidazol-1-yl-2-methyl-chroman-4-one is not well-established in the current literature. Therefore, a logical and efficient multi-step synthetic pathway is proposed. This strategy involves the initial formation of the 2-methyl-chroman-4-one core, followed by functionalization at the 3-position to introduce the imidazole group.
The proposed synthetic pathway can be visualized as follows:
Caption: Proposed synthetic pathway for 3-Imidazol-1-yl-2-methyl-chroman-4-one.
Experimental Protocols
Synthesis of 2-Methyl-chroman-4-one (Intermediate I)
The synthesis of the 2-methyl-chroman-4-one core will be achieved through a base-catalyzed intramolecular oxa-Michael addition of 2'-hydroxyacetophenone to an α,β-unsaturated aldehyde, such as crotonaldehyde.[2]
Protocol:
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To a solution of 2'-hydroxyacetophenone (1.0 eq) in ethanol, add a catalytic amount of a suitable base (e.g., piperidine or pyrrolidine).
-
Add crotonaldehyde (1.1 eq) dropwise to the mixture at room temperature.
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Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).
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Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
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Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane gradient) to afford pure 2-methyl-chroman-4-one.
Synthesis of 3-Bromo-2-methyl-chroman-4-one (Intermediate II)
The next step involves the introduction of a bromine atom at the 3-position of the chroman-4-one ring. This is a crucial step as the bromine atom will serve as a good leaving group for the subsequent nucleophilic substitution with imidazole. This can be achieved using a brominating agent such as N-Bromosuccinimide (NBS).
Protocol:
-
Dissolve 2-methyl-chroman-4-one (1.0 eq) in a suitable solvent such as carbon tetrachloride (CCl₄).
-
Add N-Bromosuccinimide (1.1 eq) and a catalytic amount of a radical initiator (e.g., benzoyl peroxide).
-
Reflux the reaction mixture and monitor its progress by TLC.
-
After the reaction is complete, cool the mixture and filter off the succinimide byproduct.
-
Wash the filtrate with a saturated sodium thiosulfate solution to remove any unreacted bromine, followed by a brine wash.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield 3-bromo-2-methyl-chroman-4-one.
Synthesis of 3-Imidazol-1-yl-2-methyl-chroman-4-one (Final Product)
The final step is the nucleophilic substitution of the bromine atom at the 3-position with imidazole.
Protocol:
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To a solution of 3-bromo-2-methyl-chroman-4-one (1.0 eq) in a polar aprotic solvent such as dimethylformamide (DMF), add imidazole (1.2 eq) and a base such as potassium carbonate (K₂CO₃) to act as a proton scavenger.
-
Heat the reaction mixture and monitor its progress by TLC.
-
Once the reaction is complete, cool the mixture and pour it into ice-water to precipitate the product.
-
Filter the precipitate, wash it with water, and dry it under vacuum.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure 3-Imidazol-1-yl-2-methyl-chroman-4-one.
Characterization of 3-Imidazol-1-yl-2-methyl-chroman-4-one
A thorough characterization of the synthesized compound is essential to confirm its identity, purity, and structure. The following analytical techniques are recommended:
Caption: Workflow for the characterization of 3-Imidazol-1-yl-2-methyl-chroman-4-one.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR spectra should be acquired.
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons of the chroman-4-one scaffold and the imidazole ring. Key expected signals include:
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A doublet for the methyl protons at the 2-position.
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A multiplet for the proton at the 2-position.
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A signal for the proton at the 3-position, which will be coupled to the proton at the 2-position.
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Signals in the aromatic region corresponding to the protons on the benzene ring of the chroman-4-one.
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Distinct signals for the three protons of the imidazole ring.
-
-
¹³C NMR: The carbon NMR spectrum will provide information about the carbon skeleton of the molecule. Expected signals include:
-
A signal for the carbonyl carbon (C4) in the downfield region.
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Signals for the carbons of the aromatic ring.
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Signals for the C2 and C3 carbons of the chroman-4-one ring.
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A signal for the methyl carbon at the 2-position.
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Signals for the carbons of the imidazole ring.
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| Expected ¹H NMR Data | Predicted Chemical Shift (ppm) | Multiplicity |
| Methyl protons (C2-CH₃) | 1.2 - 1.5 | Doublet |
| H-2 | 4.5 - 5.0 | Multiplet |
| H-3 | 4.8 - 5.3 | Doublet |
| Aromatic Protons | 6.8 - 8.0 | Multiplets |
| Imidazole Protons | 7.0 - 8.0 | Singlets/Doublets |
| Expected ¹³C NMR Data | Predicted Chemical Shift (ppm) |
| Carbonyl Carbon (C4) | 190 - 195 |
| Aromatic Carbons | 115 - 165 |
| C2 | 75 - 85 |
| C3 | 50 - 60 |
| Methyl Carbon (C2-CH₃) | 15 - 25 |
| Imidazole Carbons | 115 - 140 |
Mass Spectrometry (MS)
High-Resolution Mass Spectrometry (HRMS) should be used to determine the exact mass of the synthesized compound, which will confirm its molecular formula. The fragmentation pattern observed in the mass spectrum can also provide valuable structural information. The molecular ion peak (M+) should be observed, and common fragmentation pathways for chroman-4-ones involve cleavage of the heterocyclic ring.[3][4][5]
Single Crystal X-ray Crystallography
For an unambiguous confirmation of the three-dimensional structure and stereochemistry of the molecule, single-crystal X-ray crystallography is the gold standard.[6] Obtaining suitable crystals for X-ray diffraction analysis will provide precise information on bond lengths, bond angles, and the overall conformation of the molecule.
Protocol for Crystallization:
-
Dissolve the purified compound in a minimum amount of a suitable hot solvent (e.g., ethanol, acetone, or a solvent mixture).
-
Allow the solution to cool slowly to room temperature.
-
If crystals do not form, induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal.
-
Alternatively, use vapor diffusion by dissolving the compound in a volatile solvent and placing it in a sealed container with a less volatile anti-solvent.
-
Once suitable single crystals are formed, they can be analyzed using a single-crystal X-ray diffractometer.
Conclusion
This technical guide outlines a robust and logical pathway for the synthesis and comprehensive characterization of 3-Imidazol-1-yl-2-methyl-chroman-4-one. The successful execution of these protocols will yield a pure sample of the target compound and confirm its chemical structure, paving the way for further biological evaluation and potential applications in drug discovery. The provided methodologies are based on established chemical principles and are designed to be reproducible in a standard organic chemistry laboratory.
References
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Synthesis of some new derivatives of 2-methyl-4H-4-chromenone. Journal of Chemical and Pharmaceutical Research. [Link]
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Synthesis of functionalized flavones from 3-halo-2-(methylthio)-4H-chromen-4-ones. ResearchGate. [Link]
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Chromone studies. Part 12. Fragmentation patterns in the electron-impact mass spectra of 2-(N,N-dialkylamino)-4H-1-benzopyran-4-ones and. ResearchGate. [Link]
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